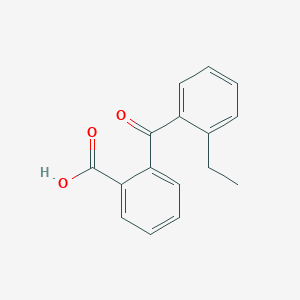

2-(2-Ethylbenzoyl)benzoic acid

Description

Contextual Significance in Organic Synthesis and Industrial Chemistry

The significance of 2-(2-ethylbenzoyl)benzoic acid in academic and industrial realms is best understood through the lens of its structural class: the benzoylbenzoic acids. These compounds are pivotal building blocks in organic synthesis, primarily owing to the presence of two key functional groups: a carboxylic acid and a ketone. This dual functionality allows for a diverse range of chemical transformations.

The primary route to synthesizing benzoylbenzoic acids is the Friedel-Crafts acylation reaction. chemcess.com In the case of ethyl-substituted benzoylbenzoic acids, this typically involves the reaction of ethylbenzene (B125841) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. patsnap.comprepchem.com This reaction theoretically yields a mixture of isomers, including the ortho, meta, and para-substituted products. However, the para-isomer, 2-(4-ethylbenzoyl)benzoic acid, is often the major product and the focus of industrial processes. The synthesis of this para-isomer is a critical step in the production of 2-ethylanthraquinone (B47962), a compound essential for the large-scale manufacture of hydrogen peroxide. patsnap.com

While the synthesis of the 4-ethyl isomer is well-documented, specific methodologies for the targeted synthesis and isolation of this compound are not extensively reported in readily available literature. The separation of the ortho isomer from the reaction mixture can be challenging. chemcess.com General separation techniques for such isomers include steam distillation and fractional distillation. chemcess.com

The reactivity of the carboxylic acid and ketone groups in this compound opens avenues for various synthetic applications. For instance, the parent compound, 2-benzoylbenzoic acid, and its derivatives are known to undergo cyclization reactions to form anthraquinone (B42736) and its derivatives. researchgate.net A study on the intramolecular cyclization of 2-benzoylbenzoic acid derivatives has been reported, highlighting the potential for forming novel isoindolinone structures. researchgate.net Although specific studies on the cyclization of the 2-ethyl isomer are scarce, it is a plausible area for further investigation.

Furthermore, derivatives of 2-benzoylbenzoic acid have been explored for their photochemical properties, acting as photoinitiators in polymerization processes. cymitquimica.com The esterification of 2-benzoylbenzoic acid with methanol (B129727) yields methyl 2-benzoylbenzoate, a compound used in UV-curable coatings and adhesives. cymitquimica.com This suggests a potential, though currently unexplored, application for derivatives of this compound in materials science.

Scope of Academic Inquiry and Research Directions

The current body of academic research on this compound is limited, presenting a landscape ripe for exploration. Future research could be directed towards several key areas:

Selective Synthesis: A primary research direction would be the development of selective and high-yield synthetic routes to this compound. This could involve investigating alternative catalysts to the traditional aluminum chloride in the Friedel-Crafts acylation to favor the formation of the ortho isomer. The use of shape-selective catalysts like zeolites, which have been studied for the synthesis of the para isomer, could be a promising avenue. researchgate.net

Characterization and Physicochemical Properties: Detailed characterization of the physical and chemical properties of pure this compound is necessary. This would include comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, boiling point, and solubility in various solvents.

Reactivity and Derivative Synthesis: Systematic investigation into the reactivity of the carboxylic acid and ketone functionalities of this compound would be valuable. This could lead to the synthesis of a library of novel derivatives. For example, exploring its behavior in cyclization reactions under different conditions could yield new anthraquinone or isoindolinone-based structures with potentially interesting biological or material properties.

Potential Applications: Based on the known applications of its isomers and parent compound, research into the potential uses of this compound and its derivatives is warranted. This could include:

Polymer Chemistry: Investigating its potential as a photoinitiator or as a monomer in the synthesis of novel polymers.

Medicinal Chemistry: While research has been conducted on the antitumor activities of organotin(IV) carboxylate complexes derived from the 4-ethyl isomer, similar studies on complexes derived from this compound could reveal new therapeutic agents.

Interactive Data Tables

Below are data tables summarizing key information for this compound and related compounds.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 108059-85-4 | chemicalbook.combldpharm.comfluorochem.co.ukechemi.comchemical-suppliers.eu |

| Molecular Formula | C₁₆H₁₄O₃ | chemicalbook.comfluorochem.co.ukechemi.com |

| Molecular Weight | 254.28 g/mol | chemicalbook.com |

Table 2: Related Compounds and Their Significance

| Compound Name | Key Features & Applications | Source |

| 2-(4-Ethylbenzoyl)benzoic acid | Major isomer from Friedel-Crafts acylation of ethylbenzene and phthalic anhydride. Key intermediate for 2-ethylanthraquinone and hydrogen peroxide production. | patsnap.comprepchem.com |

| 2-Benzoylbenzoic acid | Parent compound. Used as a photoinitiator in polymerization and as a precursor for anthraquinone synthesis. | cymitquimica.com |

| 2-Ethylanthraquinone | Produced from the cyclization of 2-(4-ethylbenzoyl)benzoic acid. Used as a catalyst in hydrogen peroxide production. | patsnap.comgoogle.com |

| Methyl 2-benzoylbenzoate | Ester derivative of 2-benzoylbenzoic acid. Used as a photoinitiator in UV-curable coatings and adhesives. | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXNAPMZZTSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549971 | |

| Record name | 2-(2-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108059-85-4 | |

| Record name | 2-(2-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Ethylbenzoyl Benzoic Acid

Classical and Contemporary Synthesis Approaches

The manufacturing of 2-(2-Ethylbenzoyl)benzoic acid and its derivatives is dominated by traditional electrophilic aromatic substitution, though modern chemistry is paving the way for novel, more efficient pathways for related molecules.

Friedel-Crafts Acylation Strategies

The most established and widely applied method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation. clockss.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640), facilitated by a Lewis acid catalyst. iitk.ac.inresearchgate.net

The synthesis of 2-(ethylbenzoyl)benzoic acid isomers is typically achieved through the reaction of ethylbenzene (B125841) with phthalic anhydride. google.comprepchem.com The ethyl group on the benzene (B151609) ring is an ortho-, para-directing activator, meaning the acylation can occur at either the ortho (2-) or para (4-) position relative to the ethyl group. This results in a mixture of this compound and 2-(4-ethylbenzoyl)benzoic acid. The para isomer is generally the major product due to reduced steric hindrance. oregonstate.edu

The reaction is often carried out using an excess of the aromatic substrate, such as ethylbenzene, which can also function as the solvent. prepchem.com In some industrial processes, co-solvents like nitrobenzene (B124822) or nitromethane (B149229) are added. patsnap.com Temperature control is crucial; reactions are often initiated at cool temperatures (e.g., 15-20°C) and the temperature is carefully managed during the exothermic addition of the catalyst. patsnap.com After the reaction, the mixture is typically hydrolyzed using a dilute acid, and the product is isolated. prepchem.compatsnap.com

Table 1: Examples of Friedel-Crafts Reaction Conditions for the Synthesis of 2-(Ethylbenzoyl)benzoic Acid

| Reactants | Catalyst | Solvent(s) | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride, Ethylbenzene | Aluminum chloride | Ethylbenzene | Not specified | 4 hours | prepchem.com |

| Phthalic anhydride, Ethylbenzene | Aluminum chloride | Ethylbenzene, Nitrobenzene | 15-20°C | ~1.5 hours (dosing) | patsnap.com |

| Phthalic anhydride, Ethylbenzene | Aluminum chloride | Orthodichlorobenzene | Rise from 25°C | Not specified | google.com |

| Phthalic anhydride, 1,3-Diethylbenzene | Aluminum chloride | Tetrachloroethane | Cooled | 1.25 hours (dosing) | prepchem.com |

Aluminum trichloride (B1173362) (AlCl₃) is the conventional and most frequently used Lewis acid catalyst for Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com It activates the phthalic anhydride by coordinating to a carbonyl oxygen, which generates a highly electrophilic acylium ion. iitk.ac.inaskfilo.comlibretexts.org This acylium ion is then attacked by the electron-rich ethylbenzene ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com

A significant drawback of this method is that the AlCl₃ catalyst forms a stable complex with the ketone product, meaning it must be used in stoichiometric or even excess amounts rather than catalytic quantities. wikipedia.org This leads to several industrial and environmental challenges, including the generation of large volumes of acidic, aluminum-containing wastewater after hydrolysis. dissertationtopic.netgoogle.com

To address these issues, research has focused on developing more sustainable catalyst systems. Alternatives include:

Heteropolyacids: Catalysts like phosphotungstic acid have been studied, though they have shown low yields in some cases. dissertationtopic.net

Ionic Liquids: Chloroaluminate ionic liquids have demonstrated high yields (up to 88.4% for o-benzoylbenzoic acid) under mild conditions. However, separating the product from the ionic liquid without destroying the catalyst can be challenging. dissertationtopic.netgoogle.com Modified silica-supported ionic liquids have also been explored, but their reusability can be limited. google.com

Solid Acids: Zeolites and other solid superacids like sulfated zirconia are being investigated as reusable, environmentally benign catalysts to replace traditional Lewis acids. researchgate.netresearchgate.net

Alternative Synthetic Pathways for Benzoylbenzoic Acid Derivatives

While Friedel-Crafts acylation remains the industrial standard, modern organic synthesis has produced novel methods for creating similar structures, highlighting a shift towards more atom-economical and regioselective processes.

A notable alternative approach is the base-promoted aerobic cascade reaction, which has been successfully used for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids. rsc.org This one-pot procedure involves the formation of six new bonds to construct the target molecule from simpler precursors. Such cascade reactions represent a highly efficient and atom-economical strategy, avoiding the harsh conditions and waste products associated with classical methods. rsc.org Other modern techniques for synthesizing 2-aroylbenzoic acid derivatives include various palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and regiocontrol but are often more complex and costly than traditional methods. uit.noresearchgate.net

Process Engineering and Scalability Studies

The industrial-scale production of 2-(ethylbenzoyl)benzoic acid is primarily based on the Friedel-Crafts method, which presents significant process engineering challenges. google.com The main issues revolve around the use of large quantities of aluminum trichloride. google.com This leads to corrosive reaction conditions and the production of substantial aluminum-containing waste streams that are difficult and costly to treat. patsnap.comdissertationtopic.net

Process optimization efforts aim to mitigate these problems. For instance, the choice of solvent can impact product purity and ease of recovery. patsnap.com From a scalability perspective, moving from traditional batch reactors to continuous processes can improve efficiency and safety. The use of specialized equipment, such as self-cleaning reactors with intensive mixing and kneading actions, allows for better temperature control and management of the viscous reaction mass. google.com

The long-term goal in the field is the development and implementation of robust, reusable solid acid catalysts, such as zeolites or supported ionic liquids. google.comresearchgate.net While promising, these technologies face hurdles in terms of catalyst lifetime, activity, and cost-effectiveness on an industrial scale. google.com Overcoming these challenges is key to developing a truly "green" and economically viable manufacturing process for this compound and related compounds. nih.govresearchgate.netnih.gov

Continuous Synthesis Processes

Continuous manufacturing processes offer significant advantages over traditional batch methods, including improved consistency, safety, and throughput. In the context of this compound and its derivatives, continuous flow synthesis has been explored, particularly for subsequent reaction steps.

A key application is the continuous ring-closing reaction of 2-(4-alkylbenzoyl)benzoic acid to prepare 2-ethylanthraquinone (B47962). google.com In this process, liquid 2-(4-alkylbenzoyl)benzoic acid, maintained at a temperature between 130-180°C to ensure it remains in a molten state, is mixed with concentrated sulfuric acid. google.com The mixture then flows through a series of 1 to 5 stirred reactors, allowing for a controlled reaction with residence times ranging from 5 to 30 minutes. google.com This method is noted to improve the product yield by 5-10% compared to existing processes, reduce waste acid, and enhance operational safety and control. google.com

The general principles of continuous flow synthesis have been successfully applied to other benzoic acid derivatives, demonstrating the potential of this technology. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) has been achieved in as little as 90 seconds using water as a solvent in a continuous flow system, resulting in excellent yields. rsc.org Such methodologies highlight a trend towards greener and more efficient chemical manufacturing that could be applicable to the synthesis of this compound itself. rsc.orgresearchgate.net

Table 1: Parameters for Continuous Ring-Closing of 2-(4-Alkylbenzoyl)benzoic Acid

Solvent Selection and Optimization for Synthetic Efficiency

Commonly, the alkylbenzene reactant itself, such as ethylbenzene, can serve as the solvent. patsnap.comprepchem.com This approach simplifies the reaction mixture but requires subsequent steps to remove the excess reactant. In other documented procedures, inert solvents are employed. For instance, tetrachloroethane has been used in the synthesis of the related compound 2-(2,4-diethylbenzoyl)benzoic acid. prepchem.com Chlorobenzene (B131634) is another solvent utilized in the synthesis process, which can be carried through to the purification stages. patsnap.comgoogle.com The use of an inert solvent can help to control the reaction temperature and concentration of reactants. Some methods also involve the addition of nitrobenzene or nitromethane to the reaction mixture. patsnap.comgoogle.com

Optimization of solvent use is critical for industrial-scale production. The ideal solvent should be inert under reaction conditions, allow for efficient heat transfer, and facilitate product separation. The selection of a high-boiling, nonaqueous solvent can also be advantageous in minimizing side reactions and thermal degradation of the product. researchgate.net

Table 2: Solvents Used in the Synthesis of 2-(Alkylbenzoyl)benzoic Acids

Purification and Isolation Techniques in Research Settings

Crystallization and Distillation Methodologies

Purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. Crystallization and distillation are the primary techniques employed for this purpose.

Distillation: Steam distillation is a common method used to remove volatile components from the reaction mixture, particularly excess ethylbenzene solvent and other low-boiling point impurities. prepchem.com After the reaction is complete and hydrolyzed, steam is passed through the mixture, carrying away the volatile organic compounds and leaving the non-volatile product behind. prepchem.com For other benzoic acid derivatives, fractional distillation under vacuum has been studied as a method to achieve high purity. nist.gov

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, a specific method involves using chlorobenzene as the solvent. patsnap.comgoogle.com After washing the reaction mixture with an aqueous hydrochloric acid solution to remove the aluminum chloride catalyst, the organic phase containing the product is cooled to a low temperature, such as -5°C or -15°C. patsnap.com This reduction in temperature decreases the solubility of the product, causing it to crystallize out of the solution. The resulting crystals can then be separated by centrifugation or filtration and dried to yield a product with high purity, reported to be as high as 98.5%. patsnap.com This low-temperature crystallization method is presented as an efficient alternative to traditional evaporation techniques, saving energy and improving yield. google.com The general principle relies on the significant difference in solubility of the target compound in a given solvent at high and low temperatures. quora.comyoutube.com

Table 3: Purification Parameters for this compound

Advanced Separation Technologies

Beyond traditional methods, advanced separation technologies, particularly chromatographic techniques, are employed for the analysis and high-purity separation of benzoic acid derivatives.

High-Performance Liquid Chromatography (HPLC) is a key analytical tool for assessing the purity of and separating compounds like this compound from related impurities. sielc.com Various types of HPLC columns can be used. For instance, reverse-phase (RP) HPLC methods are suitable for analyzing compounds such as 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid, a structurally related molecule. sielc.com These methods can be scaled up for preparative separation to isolate impurities. sielc.com

Specialized columns, such as mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms, are effective for separating complex mixtures containing phthalic acid isomers and related byproducts, which can be present as impurities from the starting materials. sielc.com Another advanced option is the use of Specific Hydrogen-bond Adsorption Resolution Columns (SHARC™), which separate molecules based on hydrogen bonding interactions. sielc.com Column chromatography using adsorbents like basic alumina (B75360) has also been noted as a technique to remove acidic impurities such as residual benzoic acid from reaction mixtures. researchgate.net These advanced chromatographic methods provide high resolution and selectivity, making them invaluable for achieving the stringent purity requirements in research and pharmaceutical applications.

Reactivity and Reaction Mechanisms of 2 2 Ethylbenzoyl Benzoic Acid and Its Analogs

Dehydration Reactions to Polycyclic Aromatic Compounds

The intramolecular cyclization of 2-(2-Ethylbenzoyl)benzoic acid via dehydration is a critical step in the synthesis of 2-ethylanthraquinone (B47962), a key intermediate in the production of hydrogen peroxide. researchgate.netisca.me Traditionally, this process has been carried out using strong liquid acids like concentrated sulfuric acid or oleum (B3057394), which are effective but pose significant environmental and corrosion challenges. nih.govgoogle.com Consequently, research has increasingly focused on developing environmentally benign and reusable solid acid catalysts. researchgate.net

The conversion of this compound to 2-ethylanthraquinone is a classic example of an intramolecular electrophilic aromatic substitution reaction. The process involves the removal of a water molecule, leading to the formation of a new ring and the anthraquinone (B42736) core structure.

The primary reaction pathway involves the protonation of the carboxylic acid group, followed by an intramolecular attack of the electron-rich ethylbenzoyl ring onto the resulting acylium ion. Subsequent deprotonation and aromatization yield the stable 2-ethylanthraquinone molecule. The efficiency of this pathway is highly dependent on the nature of the acid catalyst and the reaction conditions. The use of solid acid catalysts, such as zeolites, provides a promising alternative to traditional methods, offering advantages in terms of catalyst separation and reuse. researchgate.net

The shift towards greener chemical processes has spurred the investigation of various solid acid catalysts for the dehydration of this compound. These catalysts offer the potential for higher selectivity, easier separation from the reaction mixture, and reduced environmental impact compared to conventional liquid acids.

Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts for this transformation. nih.govnih.gov H-beta zeolite, in particular, has been extensively studied and has shown considerable activity in catalyzing the dehydration of this compound. researchgate.net The catalytic performance of zeolites is influenced by factors such as their framework topology, Si/Al ratio, and the nature and strength of their acid sites. nih.gov

The table below summarizes the performance of different H-beta zeolite catalysts in the dehydration of this compound.

| Catalyst | Conversion of this compound (%) | Selectivity to 2-Ethylanthraquinone (%) | Reference |

| H-beta zeolite (unmodified) | - | - | researchgate.net |

| H-beta zeolite modified with dilute HNO₃ | 96.7 | 99.6 | researchgate.net |

| Nano-sized H-Beta zeolite | Unsatisfactory activity and selectivity | - | nih.gov |

| 0.3 M HNO₃ treated nano-sized H-Beta | 99 | 89 | nih.gov |

To enhance the catalytic activity and selectivity of zeolites, various modification strategies have been developed. Acid treatment is a common method used to alter the properties of zeolites, such as their acidity and porosity. nih.govpsu.edumdpi.compsu.edu

Nitric Acid (HNO₃) Treatment: Treatment of H-beta zeolite with dilute nitric acid has been shown to significantly improve its catalytic performance in the dehydration of this compound. researchgate.net This treatment can remove extra-framework aluminum species, leading to an increase in the strength of Brønsted acid sites and improved accessibility to the active sites within the zeolite pores. nih.govrsc.org Mild HNO₃ treatment of nano-sized H-Beta zeolite resulted in a catalyst with outstanding activity, selectivity, and reusability. nih.govnih.gov

Oxalic Acid Treatment: Modification of β-zeolite with oxalic acid has also been investigated. psu.eduresearchgate.netacs.org This treatment can lead to dealumination, causing significant changes in the acid properties of the zeolite, including the number of acid sites and the ratio of Brønsted to Lewis acids. psu.eduacs.org These modifications have been shown to enhance the catalytic performance for the production of 2-ethylanthraquinone. psu.eduacs.org

Citric Acid Treatment: The use of citric acid to modify Hβ zeolite has also been explored for the dehydration of 2-(2-ethylbenzoyl) benzoic acid. researchgate.net

Boric Acid Treatment: While not as extensively studied for this specific reaction, boric acid modification is a known method for altering the acidic properties of zeolites and could potentially be applied to tailor their catalytic activity for this dehydration reaction. unam.mx

Catalytic Systems for Dehydration

Heterogeneous Solid Acid Catalysts (e.g., Zeolites)

Structure-Activity Relationships in Zeolite Catalysis

The catalytic performance of zeolites in the dehydration of this compound and its analogs is intricately linked to the structural and acidic properties of the catalyst. Zeolites, particularly H-beta zeolite, have been identified as promising solid acid catalysts for the intramolecular cyclization of 2-(4'-ethylbenzoyl)benzoic acid (E-BBA) to produce 2-ethylanthraquinone (2-EAQ), offering an environmentally benign alternative to conventional catalysts like concentrated sulfuric acid. researchgate.netrsc.org

The structure-activity relationship is heavily influenced by the zeolite's acidity and porous nature. Modifications to the zeolite framework, such as dealumination through acid treatment, can dramatically alter these properties and, consequently, the catalytic outcome. researchgate.net Treatment of H-Beta zeolite with mild nitric acid has been shown to selectively remove extra-framework aluminum and aluminum species from the outer surface. rsc.org This process enhances the strength of the internal Brønsted acid sites (Si(OH)Al), which are crucial for promoting the desired intramolecular dehydration. rsc.org Furthermore, this acid treatment helps to clear the network of intercrystalline mesopores, which reduces diffusion limitations for the bulky reactant and product molecules. rsc.org Similarly, modification of β zeolite with oxalic acid also results in dealumination, leading to a significant increase in both catalytic activity and selectivity for 2-EAQ, with selectivity being tripled in some cases. researchgate.net

The type of acid sites within the zeolite also plays a critical role. For instance, in the related reaction of phenol (B47542) benzoylation, the presence of Lewis-type acid sites in H-beta zeolite was found to significantly affect the product distribution. researchgate.net The interaction between the aromatic ring of the substrate and electrophilic Al³⁺ species can alter the electronic charge density and direct the reaction towards specific isomers. researchgate.net Therefore, tailoring the ratio of Brønsted to Lewis acid sites, along with their strength and accessibility, is a key strategy for optimizing the catalytic performance in reactions involving aroylbenzoic acids. rsc.orgresearchgate.net

| Catalyst | Modification | Key Findings | Reference |

|---|---|---|---|

| H-beta Zeolite | Treatment with dilute HNO₃ | Showed excellent performance with 96.7% conversion of BE acid and 99.6% selectivity to 2-EAQ. | researchgate.net |

| Nano-sized H-Beta Zeolite | Treatment with mild HNO₃ | Strengthened Brønsted acidity and improved mesoporosity, leading to outstanding activity, selectivity, and reusability. | rsc.org |

| β Zeolite | Treatment with oxalic acid | Caused dealumination, enhancing catalytic performance and tripling the selectivity to 2-EAQ. | researchgate.net |

Homogeneous Catalysis Approaches

While heterogeneous zeolite catalysts offer advantages in terms of separation and reuse, homogeneous catalysis provides alternative pathways for the transformation of 2-aroylbenzoic acids. The classic approach for the cyclization of this compound is intramolecular Friedel-Crafts acylation, which typically employs strong Brønsted or Lewis acids like polyphosphoric acid (PPA) or sulfuric acid in the liquid phase.

More advanced homogeneous catalytic systems have been developed for related cyclization reactions. For example, a photoelectrochemical (PEC) method has been described for the dehydrogenative cyclization of 2-arylbenzoic acids to yield benzolactones. rsc.org This system operates at room temperature under external oxidant- and metal-free conditions, using a mesoporous WO₃ photoanode and a Pt cathode, with hydrogen gas as the only byproduct. rsc.org

Transition-metal complexes have also proven effective in catalyzing intramolecular cyclization reactions that are mechanistically relevant. Gold complexes, in particular, are known to act as soft, carbophilic Lewis acids that can activate unsaturated bonds towards nucleophilic attack. researchgate.net Homogeneous gold catalysts are highly efficient in the cycloisomerization of alkynoic acids, where the carboxylate group attacks a gold-activated alkyne to form an enol lactone. nih.gov This type of activation and subsequent intramolecular attack by a carboxylic acid represents a potent strategy for forming cyclic structures from suitable analogs of this compound. researchgate.netnih.gov Other transition metals, including rhodium and rhenium, have been utilized in homogeneous systems for the dehydration of various alcohols, a fundamental reaction that shares mechanistic steps with the intramolecular condensation of 2-aroylbenzoic acids. hw.ac.uk

Reaction Kinetics and Thermodynamic Considerations in Dehydration

The dehydration of this compound to 2-ethylanthraquinone is an acid-catalyzed intramolecular electrophilic aromatic substitution. Understanding the kinetics and thermodynamics of this reaction is essential for process optimization.

A detailed kinetic study of the catalytic dehydration of 2-ethyl benzoyl benzoic acid (E-BBA) using Beta zeolite as a heterogeneous catalyst has been performed. researchgate.net The reaction, conducted at 250 °C in a solvent-assisted system, achieved 100% conversion. researchgate.net The experimental data were successfully fitted using a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model, which is often applied to describe reactions on solid catalyst surfaces. researchgate.net This investigation yielded an activation energy (Ea) of 64.28 kJ/mol for the reaction, providing a quantitative measure of the energy barrier for the cyclization process. researchgate.net Studies on the degradation kinetics of other benzoic acid derivatives, such as 2-(2-hydroxypropanamido) benzoic acid, have shown that the reaction rates are highly dependent on pH and temperature, with stability being greater under neutral and near-neutral conditions and at lower temperatures. nih.gov The temperature dependence in such studies typically follows the Arrhenius equation. nih.gov

| Compound/Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Dehydration of 2-Ethyl Benzoyl Benzoic Acid | Activation Energy (Ea) | 64.28 kJ/mol | Beta zeolite catalyst, solvent-assisted | researchgate.net |

| Protonation of substituted benzoic acids | Isokinetic Temperature (β) | 327 K | Aqueous solution, 25-60 °C | rsc.org |

| Degradation of 2-(2-hydroxypropanamido) benzoic acid | Reaction Order | Zero-order | Aqueous solution | nih.gov |

Derivatization Reactions

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. Esterification can be readily achieved via standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Amidation, the formation of an amide bond, is a fundamentally important reaction. The direct condensation of a carboxylic acid with an amine is thermodynamically challenging and often requires high temperatures (>160 °C) or the use of activating agents or catalysts. encyclopedia.pub Various catalytic systems have been developed to facilitate direct amidation under milder conditions. organic-chemistry.org Boron-based catalysts, such as ortho-substituted phenylboronic acids, are effective in promoting the dehydrative coupling of carboxylic acids and amines. encyclopedia.pub The mechanism often involves the formation of an acylborate intermediate that is more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common strategy. bohrium.com Another classic method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide, often under Schotten-Baumann conditions. bohrium.com These methods provide versatile routes to a wide array of amide derivatives of this compound.

Organometallic Complexation (e.g., with Tin)

The carboxylate group of this compound can act as a ligand to form complexes with various metals, with organotin compounds being extensively studied. uobabylon.edu.iqresearchgate.net The reaction of a benzoic acid derivative with organotin(IV) precursors, such as organotin chlorides (R₃SnCl, R₂SnCl₂) or oxides ((R₃Sn)₂O, R₂SnO), typically proceeds via elimination of HCl or H₂O to form organotin carboxylates. uobabylon.edu.iqmdpi.com

The resulting complexes exhibit diverse structural motifs depending on the stoichiometry and the number and nature of the organic groups (R) attached to the tin atom. uobabylon.edu.iq Triorganotin(IV) carboxylates (R₃SnL) can exist as monomeric tetrahedral structures in solution, while in the solid state they often form polymeric chains where the carboxylate group bridges adjacent tin centers, leading to a five-coordinate, trigonal-bipyramidal geometry around the tin atom. mdpi.com

Diorganotin(IV) carboxylates (R₂SnL₂) can form more complex structures. For instance, the reaction of a benzoic acid analog with di-n-butyltin oxide can produce a tetranuclear distannoxane, a ladder-type structure where the tin atoms are hexacoordinate with distorted octahedral geometries. researchgate.net The coordination of the carboxylate ligand to the tin center can be monodentate, chelating bidentate, or bridging bidentate, leading to a wide array of supramolecular architectures. researchgate.net These structures are typically characterized using techniques like FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction. researchgate.netmdpi.com

| Organotin Precursor | General Product Formula | Typical Coordination Geometry at Sn | Structural Motif | Reference |

|---|---|---|---|---|

| R₃SnCl or (R₃Sn)₂O | R₃Sn(OOCR') | Five-coordinate (trigonal-bipyramidal) | Monomeric or polymeric chain | mdpi.com |

| R₂SnCl₂ or R₂SnO | R₂Sn(OOCR')₂ | Five-, six-, or seven-coordinate | Dimeric, ladder-type, cyclic | mdpi.comresearchgate.net |

| Me₃SnCl | [Me₃Sn(H₂L)]₂ | Distorted trigonal-bipyramidal | 24-membered cyclic dimer | mdpi.com |

| Bu₂SnO | [(Bu₂Sn(H₂L))₂O]₂ | Distorted trigonal-bipyramidal | Dimeric | mdpi.com |

Functional Group Transformations and Manipulations

Beyond esterification and amidation, the functional groups of this compound can undergo a variety of other transformations. The ketone carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it can be completely removed (deoxygenated) to a methylene (B1212753) group (–CH₂–) via methods like the Wolff-Kishner or Clemmensen reduction.

The aromatic rings are susceptible to electrophilic aromatic substitution. For instance, chloromethylation of benzoic acids can be achieved using paraformaldehyde and hydrochloric gas in sulfuric acid, introducing a chloromethyl group onto the ring. researchgate.net For halogenated analogs of this compound, the carbon-halogen bond provides a handle for various cross-coupling reactions. The Sonogashira coupling, for example, allows for the introduction of alkyne functionalities onto an aromatic ring using a palladium catalyst. This has been used to create ethynylated benzoic acid derivatives. acs.org

Furthermore, the combination of the carboxylic acid with another ortho substituent can be used to construct heterocyclic systems. A copper-catalyzed domino reaction involving 2-iodobenzoic acids and carbodiimides has been shown to produce quinazolinediones, demonstrating a powerful synthetic route that transforms the original functional groups into a more complex fused ring system. researchgate.net

Spectroscopic and Structural Elucidation in Research on 2 2 Ethylbenzoyl Benzoic Acid

Advanced Spectroscopic Characterization

Advanced spectroscopy offers a non-destructive window into the molecular architecture of 2-(2-Ethylbenzoyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools, each providing unique and complementary information about the compound's structural and electronic environment.

NMR spectroscopy is one of the most powerful analytical methods for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are crucial for structural verification.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the two benzene (B151609) rings, and the protons of the ethyl group.

The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, often in the range of 10-14 ppm, due to strong hydrogen bonding effects mit.edu. The aromatic region would display a complex pattern of multiplets resulting from the eight protons on the two substituted benzene rings. The protons on the benzoic acid ring and the ethylbenzoyl ring are in different chemical environments and will exhibit distinct chemical shifts and coupling patterns. For ortho-substituted benzoic acids, the proton adjacent to the carboxyl group is typically deshielded mit.edu. The ethyl group protons would appear in the aliphatic region, with the methylene (B1212753) (-CH₂) protons showing a quartet and the methyl (-CH₃) protons a triplet, due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 14.0 | Singlet (broad) |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet |

| Methylene (-CH₂) | ~2.7 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show 16 distinct signals for its 16 carbon atoms.

The carbonyl carbons (from the carboxylic acid and the ketone) are the most deshielded, appearing furthest downfield. The carboxylic acid carbonyl typically resonates around 170-174 ppm, while the ketone carbonyl appears slightly more downfield rsc.orgumich.edu. The twelve aromatic carbons will produce a series of signals in the typical aromatic region of ~120-140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. The quaternary carbons, those directly attached to the carbonyl groups and the other ring, will have distinct shifts compared to the protonated aromatic carbons. The aliphatic carbons of the ethyl group will appear most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 174 |

| Ketone (C=O) | 195 - 200 |

| Aromatic (C-H and C-q) | 120 - 145 |

| Methylene (-CH₂) | ~25 |

| Methyl (-CH₃) | ~15 |

Note: These are predicted values based on analogous structures like 2-benzoylbenzoic acid and substituted benzoic acids. Actual experimental values may vary. rsc.orgumich.edu

While solution-state NMR is used to characterize the molecule itself, solid-state NMR is invaluable for studying heterogeneous catalysts that might be used in the synthesis or conversion of this compound. For instance, Friedel-Crafts acylation, a common method for synthesizing such compounds, often employs solid acid catalysts like zeolites or clays (B1170129).

²⁷Al MAS NMR and ²⁹Si MAS NMR (Magic Angle Spinning) are key techniques for characterizing these aluminosilicate catalysts.

²⁷Al MAS NMR provides information about the coordination environment of aluminum atoms in the catalyst framework. It can distinguish between tetrahedrally coordinated aluminum (framework Al) and octahedrally coordinated aluminum (extra-framework Al), which is crucial for understanding the catalyst's acidic properties and stability.

²⁹Si MAS NMR reveals the connectivity of silicon atoms, providing details about the Si/Al ratio in the framework and the presence of different Qⁿ(mAl) silicon environments (where 'n' is the number of bridging oxygens to other Si or Al atoms).

These techniques help in correlating the catalyst's structure with its activity and selectivity in reactions involving aromatic carboxylic acids.

This compound, through its carboxylate group, can act as a ligand to form complexes with metal ions. Heteronuclear NMR, which observes nuclei other than ¹H and ¹³C, is essential for characterizing these organometallic compounds.

For example, in the study of organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a highly effective tool. The chemical shift (δ) of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and geometry of the tin atom. A change in the coordination number of the tin center upon complexation with the carboxylate ligand results in a significant shift in the ¹¹⁹Sn resonance. This allows researchers to determine the structure of the resulting complex in solution, distinguishing, for instance, between four-coordinate tetrahedral structures and five- or six-coordinate trigonal bipyramidal or octahedral geometries.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. The FT-IR spectrum of this compound provides a unique "molecular fingerprint" and confirms the presence of its key structural features.

The most characteristic absorption bands include:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the carboxylic acid O-H group, which is involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, often broadened by hydrogen bonding. The benzophenone-like ketone C=O stretch will appear at a slightly lower frequency, typically in the range of 1670-1650 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Table 3: Prominent FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad, strong) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 |

| Carboxylic Acid C=O | C=O Stretch | 1700 - 1680 |

| Ketone C=O | C=O Stretch | 1670 - 1650 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Note: Data is based on characteristic infrared group frequencies and spectra of related compounds like benzoic acid and benzophenone (B1666685). asianpubs.orgresearchgate.netresearchgate.netnist.gov

An article on the "" cannot be generated as requested. Extensive searches for specific research data on this particular chemical compound, "this compound," did not yield the necessary scientific information to fulfill the detailed outline provided.

The required sections and subsections necessitate specific experimental data, which appears to be unavailable in the public domain for this exact isomer. The search results consistently led to information about a different isomer, "2-(4-ethylbenzoyl)benzoic acid," or provided general descriptions of the analytical techniques without application to the target compound.

Specifically, no research findings, data tables, or detailed discussions could be located for the following analytical methods concerning this compound:

Single-Crystal X-ray Crystallography: No crystallographic data files (CIFs) or structural reports were found.

Powder X-ray Diffraction (XRD): No powder patterns or material characterization studies were available.

Gas Physisorption Techniques (e.g., Argon Physisorption): No data on surface and porosity characterization of catalysts used in reactions involving this specific compound was found.

Temperature Programmed Desorption (e.g., NH₃-TPD for Acidity): No studies on the acidity of catalysts related to this compound were identified.

Electron Microscopy (e.g., HR-TEM): No electron microscopy data for catalysts used with this compound could be located.

Without access to peer-reviewed scientific literature or databases containing this specific information, generating a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline is not possible. Constructing such an article would require speculation and would not meet the standards of scientific accuracy.

Surface and Porosity Characterization of Catalysts

X-ray Fluorescence Spectroscopy (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a well-established and powerful non-destructive analytical technique used to determine the elemental composition of various materials, including solids, liquids, and powders. spectro.comamericanpharmaceuticalreview.commalvernpanalytical.com The fundamental principle of XRF involves irradiating a sample with a primary X-ray beam. usgs.gov When an atom in the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells. spectro.com This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy outer shell immediately fills the vacancy. This transition results in the emission of a secondary X-ray, which is termed "fluorescence." spectro.comusgs.gov

The energy of this fluorescent X-ray is characteristic and unique to each element, acting as an elemental fingerprint. excillum.com By detecting and measuring the energies of the fluorescent X-rays emitted from the sample, an XRF spectrometer can identify the elements present. usgs.govexcillum.com The intensity of the fluorescence for each element is proportional to its concentration in the sample, allowing for quantitative analysis. malvernpanalytical.com XRF is capable of detecting elements from beryllium (Be) to americium (Am), with detection limits that can reach the parts-per-million (ppm) level. americanpharmaceuticalreview.commalvernpanalytical.com

Application in the Analysis of this compound

In the context of research on this compound, XRF can be employed as a rapid and straightforward method to verify its elemental composition and screen for the presence of inorganic impurities. As an organic compound, its primary constituents are carbon (C), hydrogen (H), and oxygen (O). chemicalbook.com

Direct quantification of very light elements like carbon and oxygen can be challenging for standard XRF instruments due to the low energy of their fluorescent X-rays, which are easily absorbed by the air and the detector window. researchgate.net However, advanced techniques such as Wavelength-Dispersive X-ray Fluorescence (WDXRF) in combination with specialized detectors and vacuum conditions can facilitate the measurement of these lighter elements. rsc.orgresearchgate.net In many applications involving organic materials, XRF is highly effective for identifying heavier elements that might be present as catalysts, reagents, or contaminants from the manufacturing process. jeol.comnih.govresearchgate.net

Research Findings and Elemental Data

While specific XRF research studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₆H₁₄O₃. chemicalbook.com This theoretical data provides a benchmark for any experimental analysis. An XRF analysis would aim to confirm these percentages and detect any other elements.

The expected elemental composition by mass is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 75.59% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.55% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.88% |

| Total | 33 | 254.285 | 100.00% |

In a research setting, an XRF spectrum of a purified sample of this compound would be acquired. The primary peaks would correspond to carbon and oxygen. The instrument's software would then calculate the quantitative composition. Any additional peaks would indicate the presence of impurities. For instance, trace amounts of sulfur from sulfonation reagents or metallic residues from catalysts used in synthesis could be readily detected and quantified, making XRF a valuable tool for quality control in the chemical production of the compound. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 2 2 Ethylbenzoyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of molecules. DFT has been widely used to study benzoic acid and its derivatives, providing a reliable framework for predicting the behavior of 2-(2-Ethylbenzoyl)benzoic acid.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations, such as those performed at the B3LYP/6-311++G basis set level for the related 2-benzoylbenzoic acid, help in understanding charge distribution, molecular orbitals, and sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. These frontier orbitals are key players in chemical reactions. For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) surface analysis identifies the electron-rich and electron-deficient regions of a molecule. semanticscholar.org For this compound, the oxygen atoms of the carboxyl and carbonyl groups are expected to be the most electron-rich sites (negative potential), making them susceptible to electrophilic attack. In contrast, the hydrogen atom of the carboxyl group would be the most electron-deficient region (positive potential).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Data is based on calculations for 4-(carboxyamino)-benzoic acid and is representative of the general range for such compounds. actascientific.com

Reaction Pathway Elucidation and Transition State Analysis

For instance, in the synthesis of 2-ethylanthraquinone (B47962), 2-(4'-ethylbenzoyl)benzoic acid undergoes an intramolecular cyclization followed by dehydration. Computational modeling can elucidate the transition state of the ring-closing step, which is often the rate-determining step, and can predict the effect of catalysts on lowering the activation energy.

Catalyst-Substrate Interactions Modeling

Understanding how a catalyst interacts with a substrate at the molecular level is key to designing more efficient chemical processes. Quantum chemical calculations can model the geometric and electronic interactions between a catalyst and a substrate molecule.

In the synthesis of 2-ethylanthraquinone from its precursor, solid acid catalysts like H-beta zeolite are used. researchgate.net Computational models can simulate the adsorption of the benzoic acid derivative onto the catalyst surface. These models can reveal how the acidic sites of the zeolite interact with the carbonyl and carboxyl groups of the reactant, facilitating the necessary bond-making and bond-breaking steps for the cyclization reaction to occur. This modeling can help explain why certain catalysts exhibit higher activity and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular vibrations, and interactions with surrounding molecules or a solvent.

While specific MD studies on this compound are not prominent in the literature, MD simulations of benzoic acid and its derivatives in various environments have been performed. rsc.org Such simulations can, for example, investigate the stability of hydrogen-bonded dimers in solution or the behavior of the molecule in confined spaces. For this compound, MD simulations could be used to explore the rotational freedom around the C-C bond connecting the two phenyl rings and the C-C bond of the ethyl group, providing insight into its conformational flexibility.

Supramolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is determined by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and π–π stacking. Understanding these interactions is crucial for predicting and controlling the crystal structure of a compound, which in turn affects its physical properties like melting point and solubility.

Hydrogen Bonding Networks in Crystalline Solids

For carboxylic acids, hydrogen bonding is a dominant intermolecular interaction that often dictates the crystal packing. Benzoic acid, for example, typically forms centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds. researchgate.net

For substituted benzoyl benzoic acids, more complex hydrogen bonding patterns can emerge. In the crystal structure of the closely related 2-(2-methylbenzoyl)benzoic acid, the molecules form chains through O—H···O hydrogen bonds. In this "catemeric" arrangement, the carboxyl group of one molecule donates a hydrogen bond to the ketone oxygen atom of a neighboring molecule. Due to the steric hindrance from the ortho-substituent, the two phenyl rings are significantly twisted out of plane with respect to each other.

Given the structural similarity, it is highly probable that this compound would exhibit a similar twisted conformation and form comparable catemeric hydrogen-bonded chains in its crystalline state. The presence of the ethyl group instead of a methyl group might introduce subtle changes to the crystal packing and the exact geometry of the hydrogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Hydrogen Bond Type | O—H···O (carboxyl to ketone) |

| Dihedral Angle (Toluene ring to Phenyl ring) | 80.61 (3)° |

| Dihedral Angle (Acid group to Phenyl ring) | 13.79 (14)° |

Data from the crystal structure of 2-(2-Methylbenzoyl)benzoic acid serves as a predictive model for this compound.

π-π Stacking and C-H···π Interactions

Intermolecular interactions such as π-π stacking and C-H···π interactions are crucial in determining the three-dimensional architecture of molecular crystals.

C-H···π Interactions: These are a form of hydrogen bonding where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. For this compound, the C-H bonds of the ethyl group or the aromatic rings could potentially interact with the π-systems of neighboring molecules.

Quantitative analysis of these interactions, including parameters like inter-planar distances, centroid-centroid distances for π-π stacking, and bond distances and angles for C-H···π interactions, would require dedicated computational studies, which are currently unavailable for this specific compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, one can identify regions of close contact between molecules.

The key outputs of a Hirshfeld surface analysis include:

dnorm surfaces: These surfaces are colored to highlight intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total Hirshfeld surface. For this compound, this would allow for the quantification of H···H, C···H/H···C, O···H/H···O, and other contacts.

Without experimental crystal structure data (a prerequisite for Hirshfeld analysis) or dedicated theoretical studies on this compound, it is not possible to provide a detailed analysis of its intermolecular interactions using this method.

Advanced Applications and Functional Materials Derived from 2 2 Ethylbenzoyl Benzoic Acid

Role as Chemical Intermediates in Fine Chemical Synthesis

2-(2-Ethylbenzoyl)benzoic acid and its isomers are significant intermediates in the synthesis of high-value organic compounds. The inherent reactivity of the carboxylic acid and the benzophenone (B1666685) core enables its transformation into more complex molecular architectures.

A primary application of ethylbenzoyl benzoic acid isomers is in the production of 2-ethylanthraquinone (B47962) (2-EAQ). This process occurs via an intramolecular cyclization and dehydration reaction. The Friedel-Crafts method is a principal route for producing 2-ethylanthraquinone, which involves two main steps. slideshare.net First, ethylbenzene (B125841) and phthalic anhydride (B1165640) react to synthesize 2-(4-ethylbenzoyl)benzoic acid. slideshare.net Subsequently, this intermediate undergoes dehydration and ring-closure in the presence of a strong acid, such as oleum (B3057394) or a solid acid catalyst, to yield 2-ethylanthraquinone. slideshare.netresearchgate.net

Historically, this cyclization was performed using concentrated sulfuric acid or oleum, methods that are effective but generate significant acid waste and pose corrosion challenges. researchgate.net Modern research has focused on developing greener, more scalable alternatives using heterogeneous catalysts. One such advancement is the use of Beta zeolite as a solid acid catalyst. researchgate.net This method avoids the use of hazardous liquid acids and allows for easier catalyst recovery and reuse. researchgate.net In a solvent-assisted system using diethyl phthalate (B1215562), the catalytic dehydration of 2-(4-ethylbenzoyl)benzoic acid over Beta zeolite has achieved 100% conversion with an isolated yield of 82% at 250 °C. researchgate.net Other approaches involve gas-phase reactions over acidic molecular sieves under reduced pressure, which also aim to create a cleaner production process. sysrevpharm.org

| Catalyst System | Reaction Type | Key Conditions | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Oleum / Concentrated H₂SO₄ | Liquid-Phase Dehydration | Mixing at 60°C, reaction at 120-130°C | 85.3% Yield | slideshare.net |

| Beta Zeolite | Liquid-Phase Dehydration (Solvent-Assisted) | 250°C, Diethyl Phthalate Solvent | 100% Conversion, 82% Isolated Yield | researchgate.net |

| Acidic Molecular Sieves (e.g., Hβ) | Gas-Phase Dehydration | 300-350°C, Reduced Pressure (5-20 mmHg) | Not specified | sysrevpharm.org |

The primary specialty chemical derived from 2-(ethylbenzoyl)benzoic acid is 2-ethylanthraquinone (2-EAQ). sysrevpharm.org 2-EAQ is a crucial fine chemical raw material, most notably serving as a catalyst in the industrial production of hydrogen peroxide. sysrevpharm.org It is also used in the manufacturing of dyes and photosensitive compounds. sysrevpharm.org The synthesis of 2-EAQ from its 2-(ethylbenzoyl)benzoic acid precursor is therefore a critical step in the value chain for these diverse applications. Beyond this major pathway, substituted 2-benzoylbenzoic acids are generally valuable intermediates for various phthalide (B148349) derivatives, which are used as color formers in applications like pressure-sensitive carbonless duplicating paper and thermal marking systems. youtube.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group on this compound makes it a suitable candidate for use as a ligand in coordination chemistry. Carboxylate ligands are fundamental building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers due to their versatile coordination modes.

The isomer 2-(4-ethylbenzoyl)benzoic acid has been successfully used to synthesize novel organotin(IV) carboxylate complexes. researchgate.net In one study, the reaction between this ligand and a mono-organotin complex in a 1:1 molar ratio resulted in the formation of a hexameric organotin complex, [PhSnO(L²)]6, where L² represents the deprotonated carboxylate of 2-(4-ethylbenzoyl)benzoic acid. researchgate.net Organotin carboxylates are an important class of compounds with diverse structural motifs, including monomeric, dimeric, and polymeric arrangements, and have applications in industry and agriculture. sysrevpharm.org The synthesis of such complexes typically involves reacting the carboxylic acid with the corresponding organotin(IV) compound, such as an organotin oxide or halide, in a suitable solvent. sysrevpharm.orgnih.gov The carboxylate group can coordinate to the tin center in various ways, including unidentate and bidentate modes. researchgate.net

The structure of a coordination complex dictates its physical and chemical properties. In the case of the hexameric organotin complex derived from 2-(4-ethylbenzoyl)benzoic acid, its structure was elucidated using elemental analysis, IR, and NMR spectroscopy. researchgate.net The analysis of bond lengths, coordination geometry, and intermolecular interactions in such complexes is key to understanding their behavior. mdpi.com For example, the formation of one-, two-, or three-dimensional networks through hydrogen bonding or other non-covalent interactions can significantly influence the material's bulk properties. mdpi.com In the broader field of MOFs and coordination polymers, the choice of a ligand like a substituted benzoic acid can influence pore size, network topology, and functionality. nih.govnih.gov These structural features, in turn, determine the material's properties and potential applications, such as selective gas sorption or luminescence. nih.gov

Derivatives in Medicinal Chemistry Research

While direct medicinal chemistry research on this compound is not extensively documented in publicly available literature, the substituted benzoic acid scaffold is a cornerstone in drug discovery and development. ijarsct.co.inicm.edu.pl Derivatives of benzoic acid have been explored for a wide array of biological activities. icm.edu.plppor.az

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on the "" with the specified outline. The research data directly linking this compound to the design of bioactive analogs, specific enzyme inhibition studies, and the formation of organotin complexes with antitumor activity is not present in the currently accessible information.

While general information exists for structurally related compounds, the strict requirement to focus solely on this compound and not introduce information outside the explicit scope cannot be met.

Detailed Findings:

Exploration of Potential Biological Activities (e.g., Antitumor Activity in Organotin Complexes):The antitumor potential of organotin(IV) complexes derived from various carboxylic acids is a well-documented area of research.nih.govrdd.edu.iqStudies on ligands structurally similar to the target molecule, such as 2-[(2,3-dimethylphenyl) amino] benzoic acid, have shown that their organotin complexes can exhibit significant cytotoxicity against cancer cell lines.uobabylon.edu.iqresearchgate.netThe anticancer efficacy of these complexes is influenced by the nature and number of organic groups attached to the tin core.uobabylon.edu.iqHowever, there are no specific studies available that report the synthesis, characterization, and evaluation of antitumor activity for organotin complexes derived directly from this compound.

Due to the absence of specific research data for each section of the provided outline, generating a thorough, informative, and scientifically accurate article that adheres to the user's strict constraints is not feasible.

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of 2-(aroyl)benzoic acids, including the ethyl derivative, often relies on Friedel-Crafts acylation reactions. These processes have historically used stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant quantities of corrosive and environmentally challenging waste streams upon hydrolysis. researchgate.net The future of synthesizing 2-(2-Ethylbenzoyl)benzoic acid and its subsequent products is increasingly tied to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. routledge.com

A primary focus is the replacement of homogeneous catalysts with solid acid catalysts. researchgate.net This shift is exemplified in the dehydration of 2-(4'-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone (B47962) (2-EAQ), a critical downstream product. researchgate.netresearchgate.net Conventional methods for this cyclization step employ concentrated sulfuric acid or oleum (B3057394), leading to substantial acid waste. researchgate.net Research has demonstrated that heterogeneous catalysts, such as Beta zeolites, offer a green and scalable alternative, achieving high conversion and yield while significantly reducing acid waste and process hazards. researchgate.net This approach not only simplifies product separation but also allows for catalyst recycling, aligning with the economic and environmental goals of sustainable industry. researchgate.net

Further green approaches being explored include the use of ionic liquids as recyclable reaction media and catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. dokumen.pub The goal is to develop processes that are not only cleaner but also more cost-effective and safer to operate. routledge.compatsnap.com

Development of Novel Catalytic Systems

The development of innovative catalysts is central to modernizing the synthesis and transformation of this compound. The limitations of traditional catalysts like AlCl₃ have spurred extensive research into high-performance, reusable, and environmentally benign alternatives. researchgate.net

Heterogeneous catalysts are at the forefront of this trend. dokumen.pub Zeolites, with their well-defined pore structures and tunable acidity, have proven particularly effective. mdpi.com Studies have shown that H-beta zeolites, sometimes modified with dilute acids like HNO₃ or oxalic acid, exhibit excellent performance in the dehydration of 2-(4'-ethylbenzoyl)benzoic acid, achieving high conversion (up to 96.7%) and selectivity to 2-ethylanthraquinone (up to 99.6%). researchgate.net Other solid acids investigated for this and similar transformations include:

Y-zeolites and ZSM-5 : These have also shown promise in Friedel-Crafts acylation reactions. researchgate.netmdpi.com

Acid Bentonite : Natural clays (B1170129) have been used to catalyze cyclodehydration in "dry media" at high temperatures, resulting in excellent yields.

Heteropoly Acids (HPAs) : Supported HPAs, such as phosphotungstic acid on silica, are efficient but can face challenges with deactivation due to coke deposition.

The table below summarizes the performance of various novel catalytic systems in the conversion of 2-(4'-ethylbenzoyl)benzoic acid (BE acid) to 2-ethylanthraquinone (2-EAQ).

| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Key Advantages |

| Beta Zeolite | 250 °C, Diethyl phthalate (B1215562) solvent | 100 | 82 (isolated yield) | Green alternative, reduces acid waste, scalable. researchgate.net |

| H-beta Zeolite | Modified with dilute HNO₃ | 96.7 | 99.6 | High performance, high selectivity, avoids hazardous liquid acids. researchgate.net |

| Hβ Zeolite | Washed with deionized water after impregnation | 96.5 | 96.0 | High activity and selectivity. researchgate.net |

| Acidic Molecular Sieves | Gas phase, 220-350 °C | >90 | >98.5 (purity) | Clean production, no waste acid, continuous process potential. patsnap.com |

Future research will likely focus on designing catalysts with enhanced stability, higher activity, and greater resistance to deactivation, potentially through nanostructuring or the creation of hybrid organic-inorganic catalytic materials. researchgate.net

Exploration of New Derivatization Pathways

Derivatization involves chemically modifying a compound to produce a new one with different properties, often for analytical purposes or to serve as a building block for more complex molecules. For this compound, with its carboxylic acid functional group, a wide array of derivatization strategies can be envisioned to create novel compounds for research and application.

The primary target for derivatization is the carboxylic acid moiety. General methods for carboxylic acid derivatization, which could be applied to this compound, include:

Esterification : Reaction with alcohols, often under acid catalysis, yields esters. A key derivative, methyl 2-benzoylbenzoate, is synthesized this way.

Amidation : Reaction with amines, typically using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces amides. researchgate.net

Reaction with Labeling Reagents : For enhanced analytical detection in techniques like HPLC or mass spectrometry, various tagging reagents are employed. These reagents introduce a chromophore, fluorophore, or a permanently charged group to the molecule. nih.govmdpi.com

The table below presents examples of derivatization reagents that could be used to create novel derivatives of this compound for analytical applications.

| Reagent Class | Example Reagent | Purpose |

| Coumarin Analogues | - | Fluorescent labeling for HPLC. nih.gov |

| Alkyl Halides | - | UV/Fluorescent labeling for HPLC. nih.gov |

| Amines | N-(4-aminomethylphenyl)pyridinium (AMPP) | Enhances positive mode ESI-MS detection. mdpi.com |

| Chiral Reagents | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Chiral separation of enantiomers by HPLC. researchgate.net |

| Mass Spectrometry Tags | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Introduces isotopic signature for enhanced MS screening. nih.gov |

Exploring these pathways could lead to the synthesis of new pharmaceutical intermediates, monomers for specialty polymers, or highly sensitive analytical standards. researchgate.net

Advanced Computational Modeling for Predictive Research

In silico methods are becoming indispensable tools in chemical research, allowing scientists to predict molecular properties and reaction outcomes, thereby saving significant time and resources. For this compound and its potential derivatives, advanced computational modeling offers several promising avenues for predictive research.

Predicting Biological Activity : Molecular docking studies can predict the binding affinity of novel derivatives to biological targets, such as enzymes or receptors. nih.gov For instance, in silico analyses have been used to evaluate the interaction of other benzoic acid derivatives with COX-2 receptors, predicting their anti-inflammatory potential. nih.govmdpi.com

ADME/Toxicity Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. stmjournals.com This is crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

Quantum Chemical Studies : Methods like Density Functional Theory (DFT) can be used to calculate a molecule's electronic structure, optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO/LUMO). mwjscience.com This information helps in understanding the molecule's reactivity, stability, and spectroscopic properties, guiding the synthesis of derivatives with desired electronic or optical characteristics. researchgate.net

Reaction Mechanism Elucidation : Computational chemistry can model reaction pathways and transition states, providing insights into catalyst performance and helping to optimize reaction conditions for higher yields and selectivity. nih.gov

By leveraging these computational approaches, researchers can rationally design new derivatives of this compound with tailored properties for specific applications, from pharmaceuticals to materials science, before committing to extensive laboratory synthesis. nih.gov

Integration into Multifunctional Materials Design

The unique chemical structure of this compound, featuring a benzophenone (B1666685) core, makes it an attractive building block for the design of multifunctional materials. Benzophenone and its derivatives are well-known for their photochemical properties, particularly their ability to absorb UV light and initiate chemical reactions. exsyncorp.comresearchgate.netcymitquimica.com

Emerging trends in this area include:

Photoinitiators for Polymerization : Benzophenones are widely used as photoinitiators in UV-curing processes for coatings, adhesives, and inks. exsyncorp.comresearchgate.net Upon UV absorption, the molecule can enter an excited state and abstract a hydrogen atom from a nearby molecule, generating a radical that initiates polymerization. mdpi.com Research is ongoing to develop novel benzophenone-based polymeric photoinitiators that are covalently bound to the polymer backbone, reducing the potential for migration. researchgate.net

Monomers for High-Performance Polymers : The bifunctional nature of this compound allows it to act as a monomer in the synthesis of polymers like polyesters and polyamides. exsyncorp.com Incorporating the benzophenone moiety into the polymer chain can enhance properties such as UV stability and thermal resistance. exsyncorp.com